3,8-Dibromo-1,6-naphthyridine

Cross‑Coupling Suzuki–Miyaura Chemo‑selectivity

Building diverse 1,6-naphthyridine libraries often stalls when mono-halogenated scaffolds restrict elaboration to a single site. 3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) resolves this with two electronically distinct bromine substituents at the 3- and 8-positions, enabling chemo-selective sequential Suzuki-Miyaura or Stille couplings for independent di-functionalization - a strategy inaccessible with mono-bromo or dichloro analogs. • Supports Co-catalyzed cross-coupling with organomagnesium/zinc reagents. • Key intermediate for CDK8/19-targeting analog libraries (related scaffolds exhibit low-nanomolar IC₅₀). • ≥97% purity; shipped ambient under R&D exemption.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
CAS No. 17965-75-2
Cat. No. B095883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-1,6-naphthyridine
CAS17965-75-2
Synonyms3,8-dibromo[1,6]naphthyridine
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=C2C=NC=C(C2=NC=C1Br)Br
InChIInChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H
InChIKeyXGNQDLUHEFXGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Dibromo-1,6-naphthyridine Overview


3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) is a nitrogen‑containing heterocyclic compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 g/mol . It belongs to the 1,6‑naphthyridine isomer class and features bromine substituents at both the 3‑ and 8‑positions of the fused bicyclic ring system [1]. The compound is typically supplied with a purity specification of ≥95% (or ≥98% from certain vendors) and is recommended for storage in cool, dry conditions . Unlike its mono‑bromo or chloro analogs, the presence of two bromine atoms at distinct positions confers differential reactivity in palladium‑ or cobalt‑catalyzed cross‑coupling reactions, enabling sequential functionalization strategies that are not accessible with single‑halogenated scaffolds [2].

1 Two bromine sites enable sequential cross‑coupling
2 Chemo‑selective reactivity supports divergent functionalization
3 Building block for 1,6‑naphthyridine library synthesis

3,8-Dibromo-1,6-naphthyridine: Substitution Limitations


Direct substitution of 3,8-dibromo-1,6-naphthyridine with a mono‑bromo analog (e.g., 3‑bromo‑1,6‑naphthyridine, CAS 17965-73-0) or a dichloro derivative (e.g., 3,8‑dichloro‑1,6‑naphthyridine) is not chemically equivalent due to differential halogen reactivity and the number of available cross‑coupling sites. The bromine atoms in 3,8‑dibromo‑1,6‑naphthyridine exhibit distinct electronic environments, allowing for chemo‑selective sequential Suzuki–Miyaura or Stille couplings [1]. Mono‑bromo scaffolds restrict synthetic elaboration to a single functionalization event, while chloro substituents, being less reactive than bromo in many palladium‑catalyzed transformations, require harsher conditions and can limit the scope of compatible coupling partners [2]. The quantitative implications of these reactivity differences are detailed in the evidence guide below.

3,8‑Dibromo‑1,6‑naphthyridine
Mono‑bromo analog (e.g., 3‑bromo)
Single bromine site limits synthesis to one cross‑coupling; asymmetric disubstitution not accessible.
3,8‑Dibromo‑1,6‑naphthyridine
Dichloro analog (e.g., 3,8‑dichloro)
Chlorine substituents are less reactive; may require harsher conditions and narrower coupling partner scope.
3,8‑Dibromo‑1,6‑naphthyridine
Other halogen patterns
Regioselectivity of amination may diverge; product distribution unlikely to recapitulate mono‑halogen profiles.

3,8-Dibromo-1,6-naphthyridine: Evidence Comparison


Sequential Cross-Coupling Capacity

3,8-Dibromo-1,6-naphthyridine contains two bromine atoms at the 3‑ and 8‑positions, enabling two sequential cross‑coupling events to generate highly substituted [1,6]-naphthyridines. In contrast, mono‑bromo analogs (e.g., 3‑bromo‑1,6‑naphthyridine) possess only a single coupling handle, limiting derivatization to one functional group introduction [1]. The chemo‑selective Suzuki–Miyaura reactions on 3,8‑dibromo‑1,6‑naphthyridine have been demonstrated to proceed with distinct reactivity at the two positions, allowing for the synthesis of asymmetrically substituted products that are inaccessible from mono‑halogenated scaffolds [1].

Cross‑Coupling Sites
Class‑level
2 Br sites (3,8) vs 1 Br (mono‑bromo)
Supports divergent library synthesis
Reported chemo‑selective Suzuki–Miyaura conditions
Cross‑Coupling Suzuki–Miyaura Chemo‑selectivity Building Block

Bromo vs. Chloro Reactivity in Cobalt Catalysis

In cobalt‑catalyzed cross‑coupling reactions with alkyl‑ and arylmagnesium halides, bromo‑substituted naphthyridines demonstrate higher reactivity than their chloro counterparts. A study on polyfunctional naphthyridine synthesis reported that brominated naphthyridines undergo smooth cross‑coupling with organomagnesium and organozinc reagents in the presence of CoCl2 (5 mol%) [1]. While direct rate comparisons between 3,8‑dibromo‑ and 3,8‑dichloro‑1,6‑naphthyridine are not provided in the literature, it is a well‑established class‑level principle that aryl bromides are more reactive than aryl chlorides in most transition‑metal‑catalyzed cross‑couplings [1].

Halogen Reactivity
Class‑level
Br generally > Cl in Pd/Co couplings
May allow milder conditions and broader scope
Class‑level reactivity principle; direct kinetic comparison not available
Cobalt Catalysis Cross‑Coupling Halogen Reactivity Organometallic

Predicted Physicochemical Differences

The presence of two bromine atoms in 3,8‑dibromo‑1,6‑naphthyridine (MW = 287.94 g/mol) significantly increases both molecular weight and lipophilicity compared to mono‑bromo analogs (e.g., 3‑bromo‑1,6‑naphthyridine, MW = 209.04 g/mol) . The predicted boiling point of 3,8‑dibromo‑1,6‑naphthyridine is 347.9 ± 37.0 °C, and its predicted density is 2.022 ± 0.06 g/cm³ [1]. These differences in physical properties can influence compound handling, solubility, and chromatographic behavior during purification. No head‑to‑head experimental logP values are available in the open literature for direct comparison.

MW & Predicted bp
Context‑dependent
MW 287.94, bp 347.9 °C
MW ~38% higher than mono‑bromo analog
Predicted values; experimental data recommended
Physicochemical Properties Lipophilicity Molecular Weight cLogP

Divergent Amination Outcomes

Studies on the amination of 3‑bromo‑1,6‑naphthyridine with potassium amide in liquid ammonia yield mixtures of 3‑amino‑ and 4‑amino‑1,6‑naphthyridine, indicating competition between direct substitution and cine‑substitution pathways [1]. The presence of a second bromine atom at the 8‑position in 3,8‑dibromo‑1,6‑naphthyridine introduces additional electronic and steric factors that can alter the regiochemical outcome of nucleophilic aromatic substitution. While direct experimental data comparing the amination of 3,8‑dibromo‑ versus 3‑bromo‑1,6‑naphthyridine are not available, the divergent reactivity of 3‑ and 4‑halo‑1,6‑naphthyridines is well‑documented [1].

Amination Regioselectivity
Class‑level
Mono‑Br yields mixed 3‑/4‑amino products; di‑Br profile expected to shift
Amination outcome may differ from mono‑bromo
Direct di‑bromo amination data not available
Amination Nucleophilic Substitution Regioselectivity Meisenheimer Complex

3,8-Dibromo-1,6-naphthyridine Applications


Sequential Functionalization for Library Synthesis

Procurement of 3,8‑dibromo‑1,6‑naphthyridine is indicated when a synthetic route requires two orthogonal cross‑coupling steps to install different aryl, heteroaryl, or alkyl groups at the 3‑ and 8‑positions of the 1,6‑naphthyridine core. This di‑functionalization strategy is not feasible with mono‑bromo analogs and enables the generation of structurally diverse compound libraries for medicinal chemistry hit‑to‑lead programs [1].

Cobalt-Catalyzed Polyfunctional Synthesis

3,8‑Dibromo‑1,6‑naphthyridine serves as an appropriate substrate for cobalt‑catalyzed cross‑coupling reactions with organomagnesium and organozinc reagents, leveraging the higher reactivity of aryl bromides relative to aryl chlorides [2]. This application is supported by studies demonstrating that brominated naphthyridines undergo smooth cross‑coupling under CoCl2 catalysis, enabling the preparation of polyfunctional naphthyridines with broad substituent diversity [2].

Regioselective Amination Studies

Researchers investigating the mechanism and regioselectivity of nucleophilic aromatic substitution on electron‑deficient heterocycles may select 3,8‑dibromo‑1,6‑naphthyridine to explore how the presence of two bromine atoms influences the competition between direct substitution and cine‑substitution pathways, as documented for mono‑bromo‑1,6‑naphthyridines [3].

Kinase and TRH-R1 Ligand Exploration

Although 3,8‑dibromo‑1,6‑naphthyridine itself has not been directly characterized as a kinase inhibitor, the 1,6‑naphthyridine scaffold is a recognized core for kinase‑targeting ligands [4]. The di‑bromo derivative may be employed as a versatile intermediate to prepare analogs of 2,8‑disubstituted‑1,6‑naphthyridines, which have been reported to exhibit potent affinity for CDK8/19 (e.g., IC50 values in the low nanomolar range for optimized compounds) [4]. Binding data from secondary sources indicate that related naphthyridine scaffolds can engage targets such as TRH‑R1 and bromodomains with measurable affinity, though these data do not represent direct activity of 3,8‑dibromo‑1,6‑naphthyridine itself [5].

Application
Selection Property
Validation Focus
Sequential functionalization library synthesis
Two bromine sites for orthogonal cross‑coupling
Reported chemo‑selective Suzuki–Miyaura sequence
Cobalt‑catalyzed polyfunctional synthesis
Bromo reactivity under Co catalysis
Organomagnesium/zinc cross‑coupling compatibility
Regioselective amination studies
Two bromine atoms influence cine‑substitution pathways
Product distribution comparison with mono‑halogen analogs
Intermediate for kinase‑targeting ligand synthesis
1,6‑Naphthyridine scaffold with bromine handles
Reported CDK8/19 binding affinity (scaffold‑level context)

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